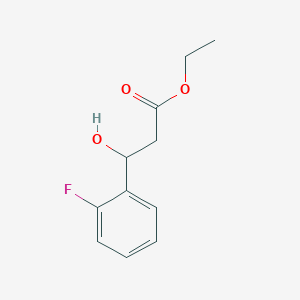

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a fluorinated aromatic ring at the 3-position and a hydroxyl group adjacent to the ester functionality. β-Hydroxy esters are pivotal intermediates in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications due to their stereochemical complexity . The fluorine atom at the 2-position of the phenyl ring enhances electronic effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

QGUBVBGGDXGMQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Enantioselective Reformatsky Reaction

A highly enantioselective method to prepare β-hydroxy esters, including those with ortho-fluoro substituents on the phenyl ring, is the Reformatsky reaction catalyzed by a prolinol derivative in the presence of dimethylzinc and ethyl iodoacetate.

- In a dried round-bottom flask under inert atmosphere, a chiral ligand (e.g., prolinol derivative) is dissolved in diethyl ether at 0 °C.

- Ethyl iodoacetate and dimethylzinc (Me2Zn) are added sequentially to form the Reformatsky reagent.

- The aldehyde or ketone substrate bearing the 2-fluorophenyl group is then introduced along with triphenylphosphine oxide as an additive.

- After stirring at 0 °C for a specified time, additional Me2Zn and ethyl iodoacetate are added to drive the reaction to completion.

- The β-hydroxy ester product is isolated by standard work-up and purification.

- Yields range from 88% to 98% with enantiomeric excesses (ee) of 70–84% for substrates with electron-withdrawing groups such as fluorine at the ortho position.

- The method is scalable to gram quantities without loss of yield or enantioselectivity.

| Parameter | Value/Condition |

|---|---|

| Catalyst | Prolinol derivative (40 mol%) |

| Solvent | Diethyl ether (Et2O) |

| Temperature | 0 °C |

| Reagents | Ethyl iodoacetate, Me2Zn (4 equiv) |

| Additive | Triphenylphosphine oxide (20 mol%) |

| Yield | 88–98% |

| Enantiomeric excess | 70–84% |

This method was demonstrated to work efficiently for substrates including 2-fluorophenyl derivatives, producing the desired β-hydroxy esters with high yields and good stereocontrol.

Synthesis via Condensation of 2-Fluorobenzaldehyde and Malonic Acid Half Ethyl Ester

An alternative approach involves a Knoevenagel-type condensation followed by hydrolysis and isolation of the β-hydroxy ester.

- Mix 2-fluorobenzaldehyde with malonic acid half ethyl ester in the presence of triethylamine in N,N-dimethylformamide (DMF).

- Stir the reaction mixture at 80 °C for 20 hours.

- Remove volatiles under vacuum, extract the residue with ether/dichloromethane, wash with saturated sodium bicarbonate and dilute hydrochloric acid.

- Dry the organic layer and purify by column chromatography.

- The ester is obtained as a colorless oil in 69% yield.

- Characterization by ^1H and ^13C NMR confirms the structure.

- This method provides a straightforward route to ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate without the need for metal catalysts.

| Parameter | Value/Condition |

|---|---|

| Aldehyde | 2-Fluorobenzaldehyde (1 equiv) |

| Malonic acid half ester | 1.1 equiv |

| Base | Triethylamine (1 equiv) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 20 hours |

| Yield | 69% |

This method is useful for producing racemic mixtures of the target compound and is supported by detailed NMR and elemental analysis data.

Reduction of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Another classical method involves the reduction of the corresponding ketoester to the hydroxyester using sodium borohydride.

- Dissolve ethyl 3-(2-fluorophenyl)-3-oxopropanoate in ethanol at 0 °C.

- Slowly add sodium borohydride to the solution and stir for several hours (typically 3 hours).

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product with ethyl acetate, dry over magnesium sulfate, and purify by column chromatography.

- The reduction proceeds smoothly to yield this compound.

- Yields reported for similar phenyl-substituted hydroxyesters are in the range of 77–85%.

- The product is typically obtained as a colorless oil or crystalline solid depending on purification.

This method is well-established for related compounds and can be adapted for the 2-fluorophenyl derivative, providing a straightforward synthetic route.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity | Notes |

|---|---|---|---|---|

| Catalytic enantioselective Reformatsky | Prolinol catalyst, Me2Zn, ethyl iodoacetate, Et2O, 0 °C | 88–98 | 70–84% ee | High stereocontrol, scalable |

| Knoevenagel condensation | 2-Fluorobenzaldehyde, malonic acid half ethyl ester, triethylamine, DMF, 80 °C, 20 h | 69 | Racemic | Simple, metal-free |

| Sodium borohydride reduction | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, NaBH4, EtOH, 0 °C | ~77–85 | Racemic | Classical reduction approach |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at the β-position undergoes oxidation to form a ketone. This reaction is catalyzed by strong oxidizing agents:

Mechanism :

-

Deprotonation of the hydroxyl group forms an alkoxide intermediate.

-

Hydride abstraction by the oxidizing agent yields the ketone.

Reduction Reactions

The ester group is reduced to a primary alcohol using hydride-based reagents:

Mechanism :

-

Nucleophilic attack by hydride at the carbonyl carbon.

-

Cleavage of the ester bond releases ethanol, forming the alcohol.

Hydrolysis Reactions

The ester undergoes acid- or base-catalyzed hydrolysis to produce propanoic acid derivatives:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| Acidic (HCl/HO) | HO | 3-(2-Fluorophenyl)-3-hydroxypropanoic acid | Reversible reaction; favors ester at equilibrium |

| Basic (NaOH/HO) | OH | Sodium salt of the acid | Irreversible saponification; high yield |

Mechanism :

-

Base-catalyzed : Nucleophilic OH attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

-

Acid-catalyzed : Protonation of the carbonyl enhances electrophilicity, facilitating water attack.

Nucleophilic Substitution

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| LDA (Lithium diisopropylamide) | THF, −78°C | Ethyl 3-(2-fluoro-3-substituted-phenyl)-3-hydroxypropanoate | Limited by fluorine’s deactivating effect |

Mechanism :

-

Deprotonation ortho to fluorine generates a stabilized aryl lithium species.

-

Quenching with electrophiles (e.g., alkyl halides) introduces new substituents.

Stereochemical Considerations

The compound’s chiral center influences reaction outcomes. As reported in enantioselective synthesis studies:

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is a chemical compound with applications in scientific research, particularly as an intermediate in synthesizing more complex organic molecules. It is a β-hydroxy ester that can be synthesized via enantioselective Reformatsky reactions .

Scientific Research Applications

- Chemistry this compound is valuable as an intermediate in synthesizing complex organic molecules. Its role in Reformatsky reactions, especially enantioselective ones, highlights its importance in creating chiral β-hydroxyl carbonyl compounds .

- Drug development Due to the presence of fluorine atoms, this compound can significantly alter chemical and biological properties, increasing lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug development.

- Asymmetric synthesis This compound can be produced using 2Zn-mediated enantioselective Reformatsky reactions with aldehydes and ketones, yielding β-hydro ester derivatives .

Comparison with Similar Compounds

Several compounds are structurally similar to this compound, but the presence of fluorine gives it unique properties.

- Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate: This compound has an additional fluorine atom, which can further enhance its lipophilicity and alter its biological activity.

- Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate: This compound contains chlorine atoms instead of fluorine atoms. Chlorine and fluorine substituents can enhance the compound’s binding affinity to biological targets, leading to biological effects.

- Ethyl 3-(2,3-dibromophenyl)-3-hydroxypropanoate: This compound has bromine atoms instead of fluorine, which can affect its reactivity and applications.

- Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate: This compound has methyl groups instead of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Hydroxy vs. Oxo Group: Replacing the hydroxyl group with a ketone (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) eliminates hydrogen-bonding capacity, reducing polarity and altering solubility. The oxo derivative is more stable under acidic conditions, while the hydroxy form may dehydrate to form the oxo compound .

- Halogen Effects: Fluorine at the 2-position (ortho) induces electron-withdrawing effects, stabilizing the aromatic ring and influencing reaction pathways.

- Stereochemical Considerations: The hydroxy group introduces a chiral center. Asymmetric synthesis methods, such as kinetic resolution using chiral auxiliaries (e.g., Mosher’s esters), are critical for obtaining enantiopure forms .

Stability and Handling

- Thermal Stability: β-Hydroxy esters are prone to dehydration under acidic or heated conditions. For example, notes that neat hydroxy esters degrade at room temperature but stabilize in dilute dichloromethane solutions (~20% w/v) .

Biological Activity

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a hydroxy ester, characterized by the presence of a hydroxy group and a fluorinated phenyl ring. Its molecular formula is with a molecular weight of approximately 212.22 g/mol. The fluorine atom enhances the compound's lipophilicity, which may influence its interactions with biological macromolecules, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Properties : Its structural features indicate potential interactions with pain receptors, which could lead to analgesic applications.

- Enzyme Interaction : The compound's ability to interact with specific enzymes or receptors is under investigation, with indications that it may modulate their activity.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as ethyl iodoacetate and various catalysts. Continuous flow reactors may be employed to optimize reaction conditions and improve yield.

Case Studies and Experimental Results

- Enantioselective Reactions : A study demonstrated the successful application of enantioselective reactions involving this compound derivatives, achieving high yields (up to 95%) and good enantioselectivities (77–91% ee) under optimized conditions .

- Biological Assays : In vitro assays have shown that derivatives of this compound can exhibit significant biological activity against various cell lines, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | C₁₁H₁₃F O₃ | Different position of fluorine |

| Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate | C₁₁H₁₂F₂O₃ | Two fluorine atoms |

| Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate | C₁₀H₁₂F O₃ | Methyl ester instead of ethyl |

This table highlights variations in substituent positioning and functional groups, emphasizing the uniqueness of this compound within this class.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate?

Methodological Answer: The synthesis typically involves:

- Aldol Condensation : Reacting 2-fluorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., Knoevenagel condensation), followed by selective reduction of the ketone group to a hydroxyl group using NaBH₄ or catalytic hydrogenation .

- Epoxide Ring-Opening : Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (a precursor) can be reduced stereoselectively to the hydroxypropanoate derivative using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents .

Q. Key Considerations :

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 4.1–4.3 ppm (ester -OCH₂), δ 5.1–5.3 ppm (hydroxyl proton, exchangeable), and aromatic protons (δ 7.0–7.5 ppm) for the 2-fluorophenyl group .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, hydroxyl-bearing carbon at ~70 ppm, and aromatic carbons influenced by fluorine substitution .

- HRMS : Exact mass confirmation (e.g., m/z calc. for C₁₁H₁₃FO₃: 224.0851; obs. 224.0849) .

- IR Spectroscopy : O–H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and C–F (~1220 cm⁻¹) .

Q. What are the primary chemical reactivity patterns of this compound?

Methodological Answer:

- Oxidation : The hydroxyl group can be oxidized to a ketone (e.g., using PCC) to form Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, a key intermediate for further derivatization .

- Ester Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ester hydrolyzes to the carboxylic acid, enabling peptide coupling or salt formation .

- Substitution Reactions : The hydroxyl group can be replaced with halogens (e.g., SOCl₂ for Cl substitution) to generate electrophilic intermediates .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group influence biological activity, and how is it controlled during synthesis?

Methodological Answer:

- Stereochemical Impact : The (R)- and (S)-enantiomers may exhibit divergent binding affinities in enzyme inhibition studies (e.g., chiral receptors or kinases) .

- Stereocontrol Strategies :

Data Contradiction Example :

Conflicting reports on enantiomer stability (e.g., racemization under acidic conditions) necessitate pH-controlled reaction environments .

Q. What computational methods are employed to predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts bond angles, dipole moments, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO or water) to model hydrogen-bonding interactions and solubility .

- ADMET Prediction : Tools like SwissADME estimate logP (≈1.8), bioavailability (≥0.55), and blood-brain barrier penetration (low) .

Validation : Experimental logP (1.78 ± 0.05) aligns with computational predictions, but discrepancies in solubility require empirical verification .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stabilization Conditions :

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.